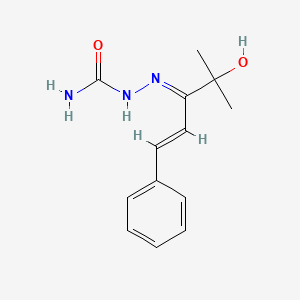
6-(4-benzoyl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-(4-Benzoyl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine and related compounds involves several key steps, including the reaction of appropriate starting materials such as pyrazine or pyridazine derivatives with various reagents to construct the complex molecular framework. For instance, the reaction of 5,6-diphenyl-3-hydrazino-1,2,4-triazine with bis(methylthio)methylene]malononitrile affords intermediates that can undergo further transformations to yield compounds with the desired pyridazine core (Ali, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 6-(4-Benzoyl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine has been determined using techniques such as X-ray crystallography. These analyses reveal the spatial arrangement of atoms within the molecule and provide insights into the compound's conformational preferences. The structural data is critical for understanding the compound's interactions at the molecular level (Hwang et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of 6-(4-Benzoyl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine involves various reactions such as nucleophilic substitution, cyclization, and condensation, leading to the formation of diverse derivatives. These reactions are influenced by the compound's functional groups and the conditions under which the reactions are performed. The ability to undergo a wide range of chemical transformations makes this compound a versatile intermediate in synthetic chemistry (Gaby et al., 2003).
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking
A range of novel pyridine and fused pyridine derivatives have been synthesized, starting from specific precursors treated with various reagents to afford compounds with potential antimicrobial and antioxidant activity. These compounds underwent in silico molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies, indicating potential therapeutic applications (Flefel et al., 2018).
Biological Activity
Several studies have synthesized and evaluated novel compounds for their potential analgesic, anti-inflammatory, and antihypertensive activities. For instance, a series of compounds were synthesized and tested for their ACE inhibitory activity, identifying specific derivatives as potent inhibitors, suggesting their utility in treating hypertension (Imran & Nayeem, 2016).
Antimicrobial Agents
Research into the synthesis of novel compounds bearing a 5,6-diphenyl-1,2,4-triazine moiety has shown potential antimicrobial agents. These compounds were synthesized through various reactions and screened for their antibacterial and antifungal activities, demonstrating their potential as therapeutic agents (Ali, 2009).
Propiedades
IUPAC Name |
[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-16-7-8-18(22-15-16)23-19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQJTWGJEYHMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-((5-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5530519.png)
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5530531.png)
![3-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5530532.png)
![1-ethyl-4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5530539.png)
![1-(cyclopentylcarbonyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5530550.png)


![N-(4-ethoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5530572.png)
![2-allyl-9-(3-hydroxy-4-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5530574.png)
![5-chloro-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5530582.png)
![2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methylpiperidin-1-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5530598.png)
![N-[2-(aminocarbonyl)phenyl]nicotinamide](/img/structure/B5530603.png)

![2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5530624.png)